molecular formula C15H10Cl2N2S B3058429 2-Thiazolamine, 4,5-bis(2-chlorophenyl)- CAS No. 89405-44-7

2-Thiazolamine, 4,5-bis(2-chlorophenyl)-

Cat. No.: B3058429
CAS No.: 89405-44-7
M. Wt: 321.2 g/mol
InChI Key: OKEZTKMCIMHKKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiazolamine, 4,5-bis(2-chlorophenyl)- is a heterocyclic organic compound with the molecular formula C15H11Cl2N2S It is characterized by the presence of a thiazole ring substituted with two 2-chlorophenyl groups at positions 4 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolamine, 4,5-bis(2-chlorophenyl)- typically involves the reaction of 2-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the thiazole ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of 2-Thiazolamine, 4,5-bis(2-chlorophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Thiazolamine, 4,5-bis(2-chlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Thiazolamine, 4,5-bis(2-chlorophenyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its ability to inhibit the growth of various pathogens.

    Medicine: Explored for its anticancer properties, particularly in the development of new chemotherapeutic agents. It has shown potential in inhibiting the proliferation of cancer cells.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Thiazolamine, 4,5-bis(2-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes. It can also interact with DNA and RNA, causing damage to the genetic material of pathogens and cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Thiazolamine, 4,5-bis(2-methylphenyl)
  • 2-Thiazolamine, 4,5-bis(2-bromophenyl)
  • 2-Thiazolamine, 4,5-bis(2-fluorophenyl)

Uniqueness

2-Thiazolamine, 4,5-bis(2-chlorophenyl)- is unique due to the presence of two 2-chlorophenyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for various applications. Compared to its analogs with different substituents, the chlorophenyl groups enhance its antimicrobial and anticancer properties .

Properties

IUPAC Name

4,5-bis(2-chlorophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2S/c16-11-7-3-1-5-9(11)13-14(20-15(18)19-13)10-6-2-4-8-12(10)17/h1-8H,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEZTKMCIMHKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(SC(=N2)N)C3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368342
Record name 2-Thiazolamine, 4,5-bis(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89405-44-7
Record name 2-Thiazolamine, 4,5-bis(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Thiazolamine, 4,5-bis(2-chlorophenyl)-
Reactant of Route 2
2-Thiazolamine, 4,5-bis(2-chlorophenyl)-
Reactant of Route 3
2-Thiazolamine, 4,5-bis(2-chlorophenyl)-
Reactant of Route 4
Reactant of Route 4
2-Thiazolamine, 4,5-bis(2-chlorophenyl)-
Reactant of Route 5
2-Thiazolamine, 4,5-bis(2-chlorophenyl)-
Reactant of Route 6
2-Thiazolamine, 4,5-bis(2-chlorophenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.